molecular formula C52H61NO4 B561892 Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol CAS No. 676485-56-6

Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol

Cat. No.: B561892
CAS No.: 676485-56-6
M. Wt: 764.063
InChI Key: FXCYMYUQVFQARY-PYOAXZJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol involves multiple steps, typically starting with the protection of functional groups to prevent unwanted reactions. The synthesis may include:

    Protection of Hydroxyl Groups: Using protecting groups like triphenylmethyl (trityl) to protect hydroxyl groups.

    Formation of the Octadecenyl Chain: Introduction of the octadecenyl chain through reactions such as Wittig or Grignard reactions.

    Fmoc Protection:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: Using techniques like crystallization, chromatography, and recrystallization to obtain high-purity product.

    Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Sodium borohydride (NaBH4), methanol as solvent.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Regeneration of hydroxyl groups.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol is widely used in scientific research, particularly in:

    Proteomics: As a reagent for the synthesis of peptides and proteins.

    Medicinal Chemistry: In the development of novel therapeutic agents.

    Biological Studies: As a probe for studying biological pathways and interactions.

    Industrial Applications: In the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol involves its ability to protect functional groups during chemical synthesis. The Fmoc group, for example, protects amine groups, preventing unwanted reactions. The compound’s molecular targets include various enzymes and proteins involved in synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol: is similar to other Fmoc-protected compounds like this compound.

    Triphenylmethyl-protected compounds: Such as triphenylmethyl chloride.

Uniqueness

    This compound: stands out due to its specific combination of protecting groups, making it highly versatile in synthetic chemistry.

  • Its unique structure allows for selective protection and deprotection of functional groups, facilitating complex synthetic routes.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(E,2S,3R)-3-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H61NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-38-50(54)49(53-51(55)56-39-48-46-36-26-24-34-44(46)45-35-25-27-37-47(45)48)40-57-52(41-28-17-14-18-29-41,42-30-19-15-20-31-42)43-32-21-16-22-33-43/h14-38,48-50,54H,2-13,39-40H2,1H3,(H,53,55)/b38-23+/t49-,50+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCYMYUQVFQARY-PYOAXZJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H61NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747818
Record name (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-3-hydroxy-1-(triphenylmethoxy)octadec-4-en-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676485-56-6
Record name (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-3-hydroxy-1-(triphenylmethoxy)octadec-4-en-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.